Reduced Lipophilicity vs. 4-Chlorophenyl Analog: XLogP3-AA Comparison
The 4-methoxy substituent on the phenyl sulfonyl ring reduces the computed lipophilicity (XLogP3-AA) of the compound by 0.7 log units relative to the 4-chlorophenyl analog (CAS 318255-91-3), indicating improved aqueous solubility potential and a distinct pharmacokinetic partitioning profile [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole (CAS 318255-91-3): XLogP3-AA = 4.5 |
| Quantified Difference | ΔXLogP3-AA = -0.7 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous off-target binding and undesired CYP450 metabolism, making the methoxy derivative a preferred entry point for lead optimization when balancing potency and ADME properties.
- [1] PubChem Compound Summary for CID 1476733, 5-(1-((4-Methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, XLogP3-AA = 3.8. View Source
- [2] PubChem Compound Summary for CID 1476740, 5-(1-((4-Chlorophenyl)sulfonyl)-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, XLogP3-AA = 4.5. View Source
